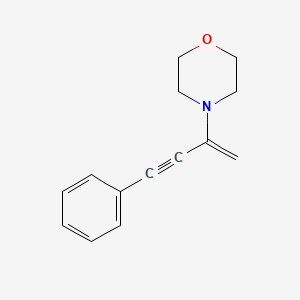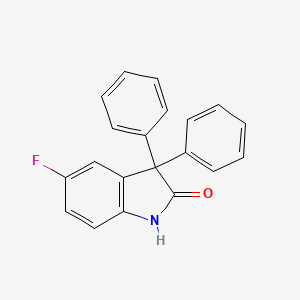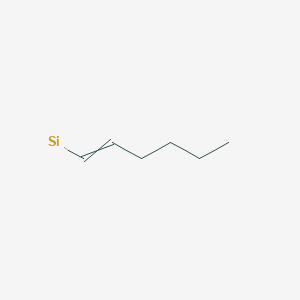
1-Silyl-1-hexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hex-1-en-1-yl)silane is an organosilicon compound characterized by the presence of a hexenyl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Hex-1-en-1-yl)silane typically involves the reaction of hex-1-ene with a silicon-containing reagent. One common method is the hydrosilylation of hex-1-ene using a silane compound in the presence of a catalyst. For example, trichlorosilane can be used in the presence of a platinum catalyst to produce (Hex-1-en-1-yl)silane .
Industrial Production Methods: Industrial production of (Hex-1-en-1-yl)silane often employs similar hydrosilylation techniques but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: (Hex-1-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: Reduction reactions can convert the silicon-chlorine bonds to silicon-hydrogen bonds.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Lithium aluminum hydride or other reducing agents can be employed.
Substitution: Nucleophiles like alkoxides or amines are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include silanols, silanes, and various substituted silanes, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(Hex-1-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Its derivatives are explored for potential use in drug delivery systems and as biocompatible materials.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals and medical devices.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which (Hex-1-en-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The pathways involved often include the formation and breaking of silicon-carbon and silicon-oxygen bonds .
Vergleich Mit ähnlichen Verbindungen
Trichloro(1-hexen-1-yl)silane: Similar in structure but contains three chlorine atoms attached to the silicon.
Dimethyl(phenyl)(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-1-yl)silane: Contains additional functional groups that provide different reactivity.
Uniqueness: (Hex-1-en-1-yl)silane is unique due to its specific hexenyl group attached to the silicon atom, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required .
Eigenschaften
Molekularformel |
C6H11Si |
|---|---|
Molekulargewicht |
111.24 g/mol |
InChI |
InChI=1S/C6H11Si/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
DDDHNOQMQJZXDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


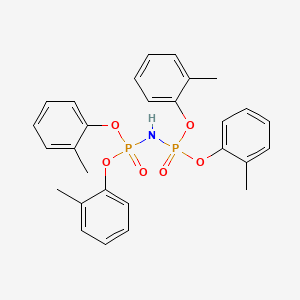
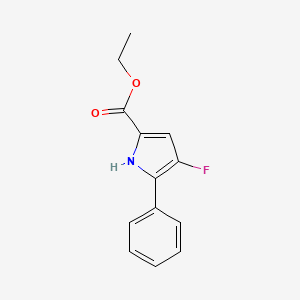

![(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14261458.png)

![N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide](/img/structure/B14261461.png)
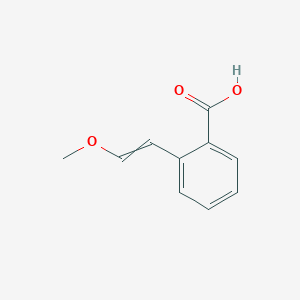
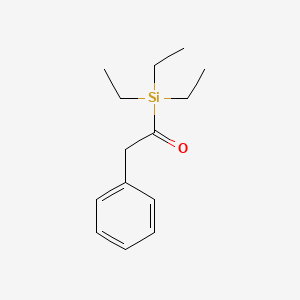
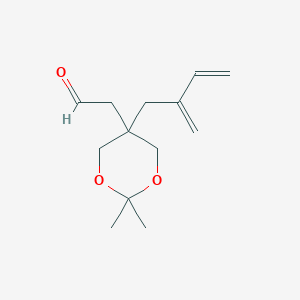
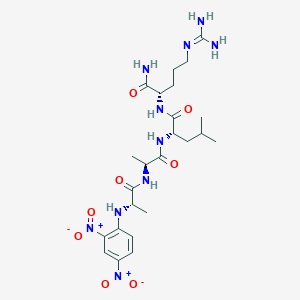
![4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B14261498.png)
![4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14261505.png)
